molecular formula C15H14N4S2 B2658689 4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 400082-03-3

4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2658689
CAS No.: 400082-03-3
M. Wt: 314.43
InChI Key: JPJBPIQJSFCZGD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, featuring an allyl substituent at the N4 position, a 4-methyl-2-phenyl-1,3-thiazol-5-yl group at C5, and a hydrosulfide (-SH) moiety at C2.

Properties

IUPAC Name

3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S2/c1-3-9-19-13(17-18-15(19)20)12-10(2)16-14(21-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBPIQJSFCZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333706
Record name 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400082-03-3
Record name 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring by reacting 4-methyl-2-phenylthioamide with α-haloketones under basic conditions.

    Formation of the Triazole Ring: The thiazole derivative is then subjected to cyclization with hydrazine hydrate to form the triazole ring.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Hydrosulfide Group: Finally, the hydrosulfide group is introduced by treating the intermediate compound with hydrogen sulfide gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a critical building block in organic synthesis. It can be utilized to develop more complex molecules and study reaction mechanisms. Its unique structure allows chemists to explore various synthetic pathways and evaluate the reactivity of thiazole and triazole derivatives.

Biology

In biological research, 4-Allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide has shown potential as a candidate for drug discovery. Its ability to interact with specific biological targets may lead to the development of novel therapeutic agents. Preliminary studies suggest that it could exhibit antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiazole and triazole derivatives. The results indicated that compounds similar to this compound displayed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Medicine

The pharmacological properties of this compound make it a subject of interest in medicinal chemistry. It may target specific enzymes or receptors involved in disease processes. Research is ongoing to elucidate its mechanisms of action and therapeutic potential.

Case Study: Cancer Research
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. This suggests that it may have applications in developing anticancer therapies .

Industry

In industrial applications, this compound can be used to produce new materials with unique properties. Its chemical stability and reactivity make it suitable for formulating advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to the disruption of biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole-Thiazole Core

Key Analogs:

4-Methyl-5-(2-Phenyl-1,3-Thiazol-4-Yl)-4H-1,2,4-Triazol-3-Thiol (CAS 144294-73-5)

  • Structural Difference : The thiazole ring is substituted at C4 instead of C5, altering electronic distribution and steric effects.
  • Impact : This positional isomer exhibits distinct crystallographic packing and solubility profiles compared to the target compound .

4-Allyl-5-(2-Ethoxyphenyl)-4H-1,2,4-Triazol-3-Thiol (CAS 725705-51-1) Structural Difference: A 2-ethoxyphenyl group replaces the 4-methyl-2-phenylthiazole moiety.

Sodium 4-Allyl-5-(3-Hydroxy-4-(Isopentyloxy)Butyl)-4H-1,2,4-Triazole-3-Thiolate

  • Structural Difference : A sodium thiolate group replaces the hydrosulfide (-SH), and a bulky isopentyloxy chain is present.
  • Impact : The sodium salt form increases aqueous solubility, while the alkyl chain may enhance interactions with hydrophobic protein pockets .
Table 1: Structural and Physical Property Comparison
Compound Name Key Substituents Melting Point (°C) Yield (%) Solubility Profile
4-Allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide 4-Methyl-2-phenylthiazole, Allyl, -SH Not reported Not reported Likely low (hydrosulfide)
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-thiol 2-Phenylthiazole, Methyl, -SH Not reported Not reported Moderate (DMF/EtOH)
Sodium 4-Allyl-5-(3-hydroxy-4-(isopentyloxy)butyl)-4H-1,2,4-triazole-3-thiolate Isopentyloxy, Sodium thiolate 197–198 98 High (aqueous)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Pyridin-2-yl, Allyl, Acetamide 182–184 65 Soluble in H2O:EtOH (1:1)

Key Research Findings and Implications

Positional Isomerism Matters : Substitution at C4 vs. C5 of the thiazole ring (e.g., CAS 144294-73-5 vs. target compound) significantly affects molecular conformation and intermolecular interactions .

Hydrosulfide vs. Thiolate : The -SH group in the target compound may limit solubility compared to sodium thiolate analogs but could offer redox-active properties for targeted drug delivery .

Synthetic Efficiency : Catalyst choice (e.g., InCl3 in ) improves reaction efficiency, suggesting optimization pathways for scaling up the target compound’s synthesis .

Biological Activity

4-Allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide (CAS No. 400082-03-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anti-cancer, antimicrobial, and antifungal properties, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4S2C_{16}H_{16}N_{4}S_{2}, with a molecular weight of 328.5 g/mol. The compound features a triazole ring and thiazole moiety, which are known for their biological activities.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit potent anticancer properties. A study comparing various synthesized compounds revealed that certain derivatives demonstrated high anti-proliferative activity against cancer cell lines. For example, the IC50 values for some derivatives were reported as low as 0.25 µM against multiple cancer cell lines, indicating strong cytotoxic effects .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 7kHI-600.25
Compound 7lRPMI-82620.29
Compound 5eHCT-1160.36

The structure-activity relationship (SAR) analysis showed that electron-withdrawing groups significantly enhance the cytotoxicity of these compounds .

Antimicrobial Activity

The antimicrobial potential of 4-allyl derivatives has also been evaluated against various bacterial and fungal strains. In one study, several synthesized compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electronegative substituents was found to enhance activity .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainActivity
QNM-1Staphylococcus aureusActive
QNM-5Escherichia coliActive
QNM-14Candida albicansHigh Activity

These findings suggest that modifications to the compound's structure can lead to improved antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The effectiveness was assessed using standard antifungal agents as controls .

Case Studies

A notable case study involved evaluating the compound's effects on various cancer cell lines. The results demonstrated that compounds with specific substituents on the triazole ring exhibited enhanced cytotoxicity compared to others without such modifications. This highlights the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
  • Step 1 : Start with hydrazide derivatives (e.g., 2-thiophenecarboxylic acid hydrazide) and phenylisothiocyanate under reflux in ethanol to form thiosemicarbazide intermediates .
  • Step 2 : Intramolecular cyclization under acidic or basic conditions to generate the triazole-thiol core .
  • Step 3 : Introduce the allyl group via nucleophilic substitution or thiol-ene reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .
  • Key Data : Reflux at 80°C for 6–8 hours in ethanol yields intermediates with >85% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H-NMR : Confirm proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, thiazole protons at δ 7.1–7.5 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 351.2) and assess purity .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 58.3%, H: 4.3%, N: 19.9%, S: 17.5%) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Prioritize in silico and in vitro assays:
  • Molecular Docking : Screen against targets like fungal CYP51 or bacterial topoisomerase IV using AutoDock Vina .
  • ADME Analysis : Predict pharmacokinetics (e.g., bioavailability, LogP) with tools like SwissADME .
  • Antimicrobial Assays : Use agar dilution (MIC) or broth microdilution against S. aureus or C. albicans .

Advanced Research Questions

Q. How can molecular docking results be validated experimentally for this compound?

  • Methodological Answer : Cross-validate docking predictions with:
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) for target enzymes .
  • Enzyme Inhibition Assays : Measure IC50 values (e.g., against fungal lanosterol 14α-demethylase) and correlate with docking scores .
  • Crystallography : Resolve ligand-enzyme complexes to confirm binding poses (if crystallizable) .

Q. What experimental strategies address thione-thiol tautomerism in this compound?

  • Methodological Answer : Tautomeric equilibrium can be studied via:
  • Variable-Temperature NMR : Monitor proton shifts (e.g., thiol proton at δ 3.8–4.2 ppm vs. thione at δ 13.5–14.0 ppm) .
  • X-ray Diffraction : Resolve crystal structures to identify dominant tautomers .
  • Computational Modeling : Compare DFT-calculated tautomer energies (e.g., Gaussian 16) with experimental data .

Q. How do substituents on the triazole and thiazole rings influence bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Variation of Substituents : Synthesize analogs with halogen, methyl, or methoxy groups at the 4-phenyl or thiazole positions .
  • Comparative Bioassays : Test analogs against a panel of pathogens to identify critical substituents (e.g., 4-methyl enhances antifungal activity by 30%) .
  • Hammett Analysis : Correlate electronic effects (σ values) with biological potency .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Multi-Parameter Optimization : Balance Lipinski’s rules with synthetic feasibility (e.g., reduce LogP >5 to improve solubility) .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products that may alter activity .
  • Proteomic Studies : Identify off-target interactions via affinity chromatography or pull-down assays .

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